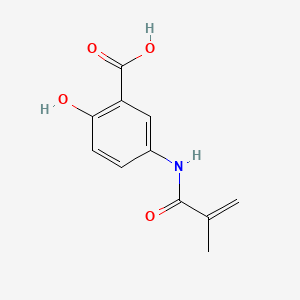
N-Methacryloyl-5-aminosalicylic acid
Overview
Description
N-Methacryloyl-5-aminosalicylic acid is a derivative of 5-aminosalicylic acid. It is known for its applications in various fields such as drug delivery, polymer science, and material science. The compound has a molecular formula of C11H11NO4 and a molecular weight of 221.21 g/mol.
Preparation Methods
N-Methacryloyl-5-aminosalicylic acid can be synthesized using various methods. One common synthetic route involves the reaction of 5-aminosalicylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods often involve optimizing the reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
N-Methacryloyl-5-aminosalicylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methacryloyl group can be replaced by other nucleophiles.
Polymerization: this compound can undergo polymerization reactions to form polymers with various applications.
Scientific Research Applications
N-Methacryloyl-5-aminosalicylic acid has several scientific research applications:
Drug Delivery: The compound is used in the development of acrylic-type polymeric systems for controlled drug delivery.
Interaction with Metal Ions: The compound demonstrates significant interactions with metal ions such as calcium and zinc.
Dental Applications: this compound is used as an adhesive primer in restorative resin systems in dentistry.
Heavy Metal Ion Removal: The compound has strong chelating adsorption ability for heavy metal ions like copper, cadmium, zinc, and lead.
Mechanism of Action
The mechanism of action of N-Methacryloyl-5-aminosalicylic acid involves its interaction with specific molecular targets and pathways. For instance, in drug delivery systems, the compound releases the drug via hydrolysis of the ester bond at the site of the drug moiety. This process is influenced by the polymer hydrophilicity and the pH value of the solution. Additionally, the compound’s interaction with metal ions involves chelation, where it forms stable complexes with the metal ions, facilitating their removal from solutions.
Comparison with Similar Compounds
N-Methacryloyl-5-aminosalicylic acid can be compared with other similar compounds such as:
- 2-Hydroxy-5-N-methacrylamidobenzoic acid
- N-(3-Carboxy-4-hydroxyphenyl)methacrylamide
- 2-Hydroxy-5-[(2-methyl-1-oxo-2-propen-1-yl)amino]benzoic acid
These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. This compound is unique in its combination of methacryloyl and 5-aminosalicylic acid moieties, which confer specific properties useful in drug delivery and metal ion interactions.
Properties
IUPAC Name |
2-hydroxy-5-(2-methylprop-2-enoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-9(13)8(5-7)11(15)16/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLAWVXYZUVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201250 | |
| Record name | N-Methacryloyl-5-aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53193-87-6 | |
| Record name | N-Methacryloyl-5-aminosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053193876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methacryloyl-5-aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
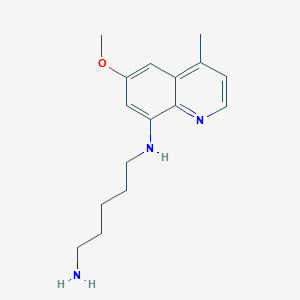
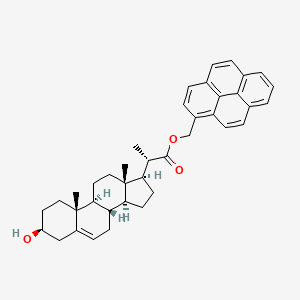


![[3-Octadec-9-enoyloxy-2-(4-pyren-1-ylbutanoyloxy)propyl] octadec-9-enoate](/img/structure/B1214005.png)
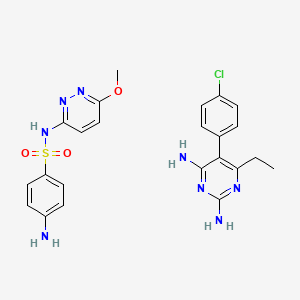
![7-(2-Oxo-2-phenylethyl)-6-phenyl-3,5,6,7-tetrahydro-2h-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B1214007.png)
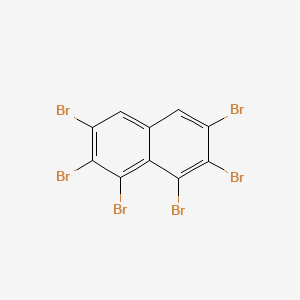
![1-Hydroxybenz[a]anthracene](/img/structure/B1214010.png)
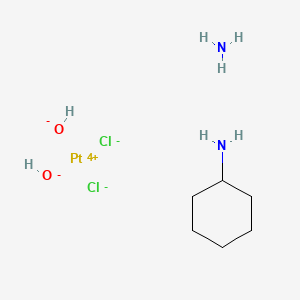
![1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PYRROLIDINE](/img/structure/B1214016.png)
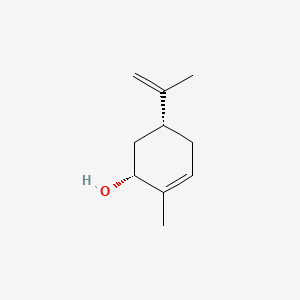

![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)
